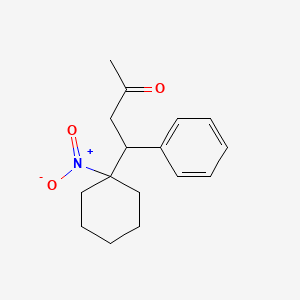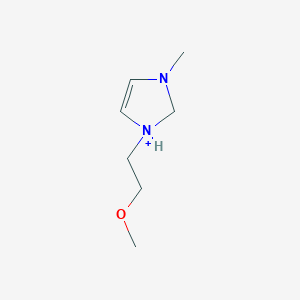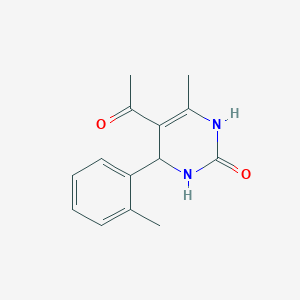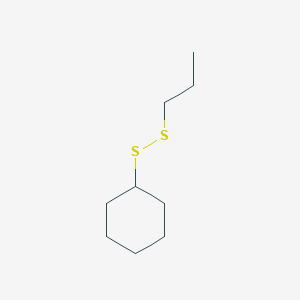
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes phenoxy and phenyl groups attached to a prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. One-pot synthesis methods have been developed, which involve the addition of ketene dithioacetal to the ketone compound, followed by elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reactions . The reaction conditions often include the use of bases such as sodium hydroxide in solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitriles: These compounds share the methylsulfanyl groups and have similar reactivity.
Phenoxy-substituted compounds: Compounds with phenoxy groups exhibit similar chemical behavior in substitution reactions.
Eigenschaften
CAS-Nummer |
189165-50-2 |
|---|---|
Molekularformel |
C17H16O2S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3,3-bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O2S2/c1-20-17(21-2)16(19-14-11-7-4-8-12-14)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3 |
InChI-Schlüssel |
MNQHTWRPJKVSCW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)



![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)



![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)



